3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-(hydroxymethyl)-
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Overview
Description
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-(hydroxymethyl)- is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-(hydroxymethyl)- typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Substitution Reactions: Introduction of the N-(2,6-dimethylphenyl) group can be achieved through nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions such as formylation followed by reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-(hydroxymethyl)- would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxymethyl group may play a role in binding interactions, while the aromatic ring can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Isoxazolecarboxamide Derivatives: Compounds with similar structures but different substituents on the isoxazole ring.
Phenyl-substituted Isoxazoles: Compounds with various substituents on the phenyl ring.
Uniqueness
3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-(hydroxymethyl)- is unique due to the specific combination of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the hydroxymethyl group and the 2,6-dimethylphenyl substituent can provide distinct properties compared to other isoxazole derivatives.
Properties
CAS No. |
130403-18-8 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-(hydroxymethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-3-5-9(2)12(8)14-13(17)11-6-10(7-16)18-15-11/h3-6,16H,7H2,1-2H3,(H,14,17) |
InChI Key |
INTCSWFXEXGUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)CO |
Origin of Product |
United States |
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